molecular formula C21H27N3O4S2 B2898348 N1-(thiophen-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-40-2

N1-(thiophen-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2898348
CAS No.: 898415-40-2
M. Wt: 449.58
InChI Key: MTNZXVJWZIGCOH-UHFFFAOYSA-N
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Description

N1-(thiophen-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Coupling Reactions

One significant application area is in copper-catalyzed coupling reactions. For example, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, which have not been efficiently documented by Cu-catalysis before. This reaction is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, yielding good to excellent outcomes. Such catalytic systems also accomplished intramolecular cross-coupling products, indicating their potential for synthesizing complex molecular architectures (De, Yin, & Ma, 2017).

Corrosion Inhibition

Another application is in corrosion inhibition. Thiophene Schiff bases, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline , have been synthesized and shown to be efficient corrosion inhibitors for mild steel in acidic solutions. The inhibition efficiency of these compounds increases with the concentration, suggesting their adsorption on the metal surface follows Langmuir’s isotherm. This opens avenues for their application in protecting metals against corrosion, a critical aspect of materials science and engineering (Daoud et al., 2014).

Synthetic Methodology Development

In synthetic chemistry, new methodologies for creating di- and mono-oxalamides have been explored. A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences demonstrates the utility of oxalamides in constructing complex organic molecules. This provides a valuable tool for both academic and pharmaceutical research, showing potential for the development of new drugs and materials (Mamedov et al., 2016).

Properties

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-16-7-9-19(10-8-16)30(27,28)24-13-3-2-5-17(24)11-12-22-20(25)21(26)23-15-18-6-4-14-29-18/h4,6-10,14,17H,2-3,5,11-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNZXVJWZIGCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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